1-(Chloromethyl)-4-pentylbenzene

Catalog No.
S8947752
CAS No.
28785-04-8
M.F
C12H17Cl
M. Wt
196.71 g/mol
Availability
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1-(Chloromethyl)-4-pentylbenzene

CAS Number

28785-04-8

Product Name

1-(Chloromethyl)-4-pentylbenzene

IUPAC Name

1-(chloromethyl)-4-pentylbenzene

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

InChI

InChI=1S/C12H17Cl/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-9H,2-5,10H2,1H3

InChI Key

DBOZBDGVRBVSBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)CCl

1-(Chloromethyl)-4-pentylbenzene, also known as p-chloromethyl-pentylbenzene, is an aromatic compound characterized by a chloromethyl group attached to a benzene ring that is further substituted with a pentyl group. Its molecular formula is C12H17ClC_{12}H_{17}Cl, and it possesses a molecular weight of approximately 196.72 g/mol. The structure features a benzene ring with a chloromethyl group at the para position and a pentyl group at the 1-position, contributing to its unique chemical properties and reactivity.

Typical of aromatic compounds, particularly those involving substitution at the benzylic position. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can displace the chlorine atom, forming new carbon-nucleophile bonds.
  • Free Radical Reactions: The benzylic position is reactive towards free radical halogenation, leading to the formation of brominated or iodinated derivatives when treated with halogens under radical conditions .
  • Electrophilic Aromatic Substitution: The presence of the pentyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the benzene ring.

Several synthetic routes exist for producing 1-(Chloromethyl)-4-pentylbenzene:

  • Direct Halogenation: The chloromethyl group can be introduced via chloromethylation of 4-pentylbenzene using reagents such as formaldehyde and hydrochloric acid in the presence of Lewis acids.
  • Nucleophilic Substitution: Starting from 1-(Chloromethyl)-4-methylbenzene, nucleophilic substitution with pentyl lithium or other alkylating agents can yield the desired product.
  • Radical Reactions: Free radical methods involving the reaction of pentylbenzene with chloromethane in the presence of initiators (like peroxides) can also be employed to synthesize this compound .

1-(Chloromethyl)-4-pentylbenzene has potential applications in various fields:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives may be used in polymer chemistry to modify polymer properties or as additives in various formulations.

Interaction studies involving 1-(Chloromethyl)-4-pentylbenzene primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that its chloromethyl group is highly reactive, making it susceptible to various nucleophilic attacks which can lead to diverse synthetic pathways. Additionally, studies on related compounds highlight their interactions with biological macromolecules, suggesting that this compound could engage similarly due to its structural characteristics.

Several compounds share structural similarities with 1-(Chloromethyl)-4-pentylbenzene. Here are a few notable examples:

Compound NameStructureUnique Features
1-(Chloromethyl)-4-methylbenzeneC10H11ClMethyl group instead of pentyl; used in pharmaceuticals.
1-(Bromomethyl)-4-pentylbenzeneC12H17BrBromine instead of chlorine; exhibits different reactivity patterns.
1-(Chloromethyl)-3-pentylbenzeneC12H17ClChloromethyl group at meta position; alters electronic properties.
1-(Chloromethyl)-2-pentylbenzeneC12H17ClChloromethyl group at ortho position; different steric effects.

Uniqueness

The uniqueness of 1-(Chloromethyl)-4-pentylbenzene lies in its specific combination of substituents at defined positions on the benzene ring, which influences its reactivity and potential applications compared to its analogs. The para arrangement allows for distinct electronic properties that can be exploited in synthetic chemistry and materials science.

Mechanism of Electrophilic Benzylation

The chloromethyl group in 1-(chloromethyl)-4-pentylbenzene acts as an electrophilic benzylating agent, enabling the introduction of the pentylbenzyl moiety into aromatic systems. This reactivity follows a two-step mechanism typical of electrophilic aromatic substitution (EAS):

  • Generation of the electrophile: The chloromethyl group undergoes heterolytic cleavage, forming a benzyl carbocation ($$ \text{C}6\text{H}5\text{CH}_2^+ $$) stabilized by resonance with the aromatic ring.
  • Nucleophilic attack: The carbocation reacts with electron-rich arenes (e.g., phenols, anilines), yielding substituted benzyl derivatives while regenerating the aromatic system.

This process is exemplified in the synthesis of p-methyl benzyl alcohol, where 4-methylbenzyl chloride (a structural analog) reacts with aqueous sodium hydroxide to form the corresponding alcohol.

Applications in Heterocyclic Synthesis

1-(Chloromethyl)-4-pentylbenzene is pivotal in constructing heterocycles such as indoles and quinolines. For instance, its reaction with primary amines under basic conditions produces N-benzylated intermediates, which cyclize to form nitrogen-containing heterocycles. The pentyl chain enhances solubility in nonpolar media, facilitating reactions in biphasic systems with phase-transfer catalysts like 18-crown-6.

Table 1: Comparative Reactivity of Chloromethyl Aromatic Compounds

CompoundBoiling Point (°C)Solubility in WaterKey Application
1-(Chloromethyl)-4-pentylbenzene200InsolubleBenzylation of electron-rich arenes
Benzyl chloride179Slightly solubleProduction of plasticizers
4-Methylbenzyl chloride200InsolubleSynthesis of p-methyl benzaldehyde

XLogP3

4.7

Exact Mass

196.1018782 g/mol

Monoisotopic Mass

196.1018782 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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